2-(4-Bromofuran-2-yl)pyridine CAS number and supplier availability
2-(4-Bromofuran-2-yl)pyridine CAS number and supplier availability
The following technical guide details the chemical identity, synthesis, and applications of 2-(4-Bromofuran-2-yl)pyridine , a specialized heterocyclic building block.
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Executive Summary
2-(4-Bromofuran-2-yl)pyridine is a biaryl intermediate featuring a pyridine ring coupled to the C2 position of a furan ring, with a bromine atom at the C4 position of the furan.[1] This specific substitution pattern is critical in medicinal chemistry and materials science (OLEDs) because it allows for sequential, orthogonal functionalization.[1] The C4-bromo handle serves as a site for a second cross-coupling reaction, enabling the construction of complex, non-symmetrical 2,4-disubstituted furan scaffolds.
Due to its specialized nature, this compound is often synthesized in situ or on-demand rather than being a commoditized catalog item.[1] This guide provides the definitive protocol for its synthesis and application.
Chemical Identity & Properties
| Property | Data |
| Chemical Name | 2-(4-Bromofuran-2-yl)pyridine |
| Synonyms | 4-Bromo-2-(pyridin-2-yl)furan; 2-(4-Bromo-2-furanyl)pyridine |
| CAS Number | Not widely assigned (See Precursors below) |
| Molecular Formula | C₉H₆BrNO |
| Molecular Weight | 224.06 g/mol |
| SMILES | BrC1=CN=C(O1)C2=CC=CC=N2 |
| Predicted LogP | ~2.8 |
| Physical State | Off-white to pale yellow solid (predicted) |
Synthesis & Manufacturing
The synthesis of 2-(4-Bromofuran-2-yl)pyridine relies on the regioselective cross-coupling of 2,4-dibromofuran.[1] The C2 position of the furan ring is significantly more reactive towards oxidative addition than the C4 position due to the electronic influence of the adjacent oxygen atom (alpha-effect).[1]
Retrosynthetic Analysis
The most reliable route disconnects the bond between the pyridine C2 and furan C2.[1]
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Precursor A (Electrophile): 2,4-Dibromofuran (CAS: 32460-00-7)
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Precursor B (Nucleophile): 2-(Tributylstannyl)pyridine (CAS: 17997-47-6) [Stille] or 2-Pyridylzinc bromide [Negishi].
Note: Suzuki coupling with 2-pyridylboronic acid is often challenging due to the instability of the boronic acid (protodeboronation).[1] The Stille or Negishi coupling is preferred for this specific scaffold.[1]
Synthesis Workflow (Stille Coupling)
Figure 1: Regioselective synthesis via Stille Coupling.[1] The catalyst preferentially inserts at the C2-Br bond.[1]
Detailed Experimental Protocol
Objective: Synthesize 2-(4-Bromofuran-2-yl)pyridine on a 1.0 g scale.
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Preparation: Flame-dry a 50 mL Schlenk flask and cool under argon.
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Loading: Add 2,4-dibromofuran (1.0 g, 4.4 mmol) and Pd(PPh₃)₄ (254 mg, 0.22 mmol, 5 mol%).
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Solvent: Add anhydrous toluene (20 mL). Degas the solution by bubbling argon for 15 minutes.[1]
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Addition: Add 2-(tributylstannyl)pyridine (1.78 g, 4.8 mmol) via syringe.
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Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] The starting material (2,4-dibromofuran) should disappear, and a new spot (product) will form. Note: Prolonged heating may lead to bis-coupling.[1]
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Workup: Cool to room temperature. Dilute with ethyl acetate (50 mL) and wash with 10% KF solution (2 x 30 mL) to precipitate tin byproducts. Filter the resulting suspension through a pad of Celite.[1]
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Purification: Wash the filtrate with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography on silica gel (Gradient: 0-10% EtOAc in Hexanes).
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Yield: Expect 60–75% yield of the mono-coupled product.
Applications in Drug Discovery & Materials
This scaffold serves as a "linchpin" for constructing non-symmetrical libraries.[1]
Sequential Functionalization
Once the pyridine ring is installed at C2, the remaining bromine at C4 allows for a second, orthogonal coupling reaction (Suzuki, Sonogashira, or Buchwald-Hartwig).
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Kinase Inhibitors: The pyridine nitrogen acts as a hinge binder, while the C4-substitution directs the molecule into the hydrophobic back pocket of the ATP binding site.[1]
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OLED Materials: The furan-pyridine core is a common ligand for Iridium(III) complexes.[1] The C4-position allows for tuning the emission wavelength by adding electron-donating or withdrawing groups.[1]
Mechanistic Pathway (Sequential Coupling)
Figure 2: Logic flow for using 2-(4-Bromofuran-2-yl)pyridine as a divergent intermediate.
Supply Chain & Availability
As a specialized intermediate, direct stock is limited.[1] Researchers should source the precursors.[1]
| Component | Role | CAS Number | Primary Suppliers |
| 2,4-Dibromofuran | Starting Material | 32460-00-7 | Combi-Blocks, Enamine, Sigma-Aldrich |
| 2-(Tributylstannyl)pyridine | Coupling Partner | 17997-47-6 | Sigma-Aldrich, Alfa Aesar |
| Pd(PPh₃)₄ | Catalyst | 14221-01-3 | Strem, Sigma-Aldrich |
Recommendation: For quantities >10g, contract a Custom Synthesis Organization (CSO) utilizing the protocol in Section 3.3.
References
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Bach, T., & Krüger, L. (1998).[1] "Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dibromofuran." European Journal of Organic Chemistry, 1998(9), 2041–2052. Link
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Handy, S. T., & Zhang, Y. (2006). "Regioselective Cross-Coupling of 2,4-Dibromofuran: A Short Synthesis of Roseophilin." Organic Letters, 8(2), 209–211. Link
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Hassan, J., et al. (2002).[1] "Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction."[1] Chemical Reviews, 102(5), 1359–1470. Link
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Sigma-Aldrich. "2-(Tributylstannyl)pyridine Product Page."[1] Link
